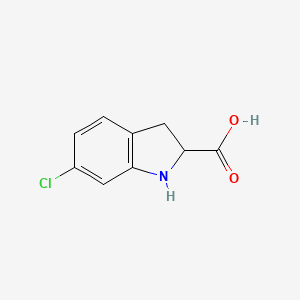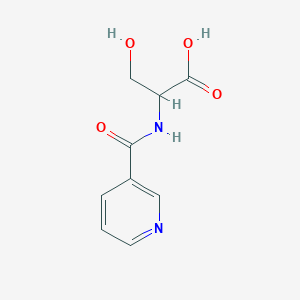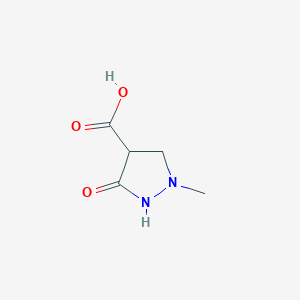
4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C9H12Cl2N2O2S and a molecular weight of 283.18 g/mol . This compound is part of the pyridine family and is characterized by the presence of two chlorine atoms at the 4 and 5 positions, as well as a sulfonamide group at the 3 position of the pyridine ring. It is primarily used as a building block in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide typically involves the reaction of 4,5-dichloropyridine with N,N-diethylamine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve bulk manufacturing processes, including the use of automated reactors and purification systems to achieve high purity and yield .
Analyse Des Réactions Chimiques
4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorine atoms at the 4 and 5 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the chlorine atoms may participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
4,5-Dichloropyridine: Lacks the sulfonamide group and has different reactivity and applications.
N,N-Diethyl-3-pyridinesulfonamide: Similar structure but without the chlorine atoms, leading to different chemical properties and reactivity.
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Contains an isothiazolinone ring instead of a pyridine ring, resulting in distinct biological activities and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H12Cl2N2O2S |
|---|---|
Poids moléculaire |
283.17 g/mol |
Nom IUPAC |
4,5-dichloro-N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12Cl2N2O2S/c1-3-13(4-2)16(14,15)8-6-12-5-7(10)9(8)11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
JLVONVQWQUQGLV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024565.png)

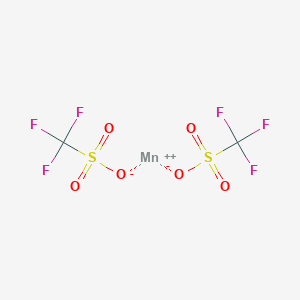
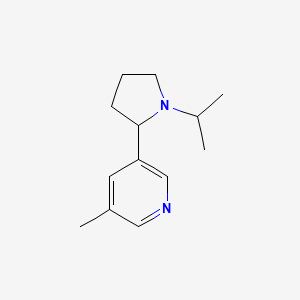
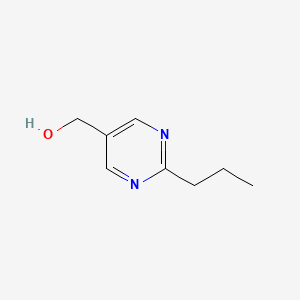
![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)
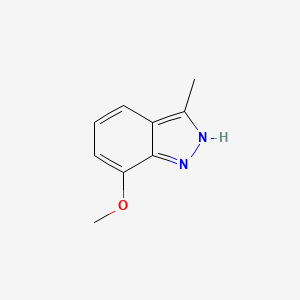
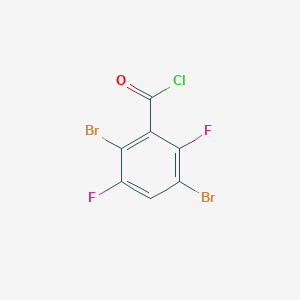
![(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13024623.png)
